molecular formula C9H10ClNO2 B14851853 5-(Chloromethyl)-2-(1,3-dioxolan-2-YL)pyridine

5-(Chloromethyl)-2-(1,3-dioxolan-2-YL)pyridine

Cat. No.: B14851853
M. Wt: 199.63 g/mol
InChI Key: MGLSQZKZNXYPGA-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-(1,3-dioxolan-2-YL)pyridine is an organic compound that features a pyridine ring substituted with a chloromethyl group and a 1,3-dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-(1,3-dioxolan-2-YL)pyridine typically involves the reaction of 2-(1,3-dioxolan-2-YL)pyridine with chloromethylating agents under controlled conditions. Common reagents used in this process include chloromethyl methyl ether or chloromethyl chloroformate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-(1,3-dioxolan-2-YL)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.

Major Products

    Substitution: Formation of azido, thiocyanato, or methoxy derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

5-(Chloromethyl)-2-(1,3-dioxolan-2-YL)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-(1,3-dioxolan-2-YL)pyridine involves its interaction with molecular targets through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The compound’s ability to undergo various chemical reactions also allows it to participate in multiple biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Dioxolan-2-YL)pyridine: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    5-Methyl-2-(1,3-dioxolan-2-YL)pyridine: Contains a methyl group instead of a chloromethyl group, resulting in different reactivity and applications.

    5-(Bromomethyl)-2-(1,3-dioxolan-2-YL)pyridine: Similar structure but with a bromomethyl group, which can lead to different reaction kinetics and products.

Uniqueness

5-(Chloromethyl)-2-(1,3-dioxolan-2-YL)pyridine is unique due to its combination of a reactive chloromethyl group and a 1,3-dioxolane ring, which provides a versatile platform for chemical modifications and applications in various fields.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

5-(chloromethyl)-2-(1,3-dioxolan-2-yl)pyridine

InChI

InChI=1S/C9H10ClNO2/c10-5-7-1-2-8(11-6-7)9-12-3-4-13-9/h1-2,6,9H,3-5H2

InChI Key

MGLSQZKZNXYPGA-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=NC=C(C=C2)CCl

Origin of Product

United States

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